molecular formula C8H16N2O B1469093 1-(3-Aminoazetidin-1-yl)pentan-1-one CAS No. 1406817-20-6

1-(3-Aminoazetidin-1-yl)pentan-1-one

Cat. No. B1469093
CAS RN: 1406817-20-6
M. Wt: 156.23 g/mol
InChI Key: HPFSUPSMJDGZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminoazetidin-1-yl)pentan-1-one, also known as azetidine-1-carboxylic acid, is an organic compound with the molecular formula C5H9NO2. It is a colorless solid that is soluble in water, alcohol, and ether. It is a cyclic amine, and is a common reagent used in organic synthesis. It has a wide range of applications in various scientific fields such as organic synthesis, biochemistry, and pharmaceuticals.

Scientific Research Applications

Dermatological Applications

Pentane-1,5-diol, a compound structurally different but within the realm of pharmaceutical formulations, has been found safe and effective in drug delivery, pharmaceutical properties, and antimicrobial spectrum. This indicates the potential of structurally similar compounds in dermatological applications (Jacobsson Sundberg & Faergemann, 2008).

Liquid Crystal Technology

Methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, exhibit unique transitional properties, including the twist-bend nematic phase. This underscores the role of specific structural features in determining the physical properties of liquid crystals, which could be relevant when considering the applications of "1-(3-Aminoazetidin-1-yl)pentan-1-one" in materials science (Henderson & Imrie, 2011).

Antimicrobial Development

Oxazolidinones, a class of synthetic antimicrobial agents, have a unique mechanism of protein synthesis inhibition, displaying activity against various human pathogens, including resistant strains. This highlights the potential for developing novel antimicrobial agents from structurally complex compounds, possibly including "1-(3-Aminoazetidin-1-yl)pentan-1-one" (Diekema & Jones, 2000).

Organic Synthesis and Drug Research

The synthesis and transformations of functionalized β-amino acid derivatives through various metathesis reactions demonstrate the importance of specific chemical structures in medicinal chemistry and drug research. This area of study may provide a framework for understanding the synthetic versatility and potential applications of "1-(3-Aminoazetidin-1-yl)pentan-1-one" (Kiss et al., 2018).

Mechanism of Action

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-3-4-8(11)10-5-7(9)6-10/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFSUPSMJDGZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminoazetidin-1-yl)pentan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminoazetidin-1-yl)pentan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminoazetidin-1-yl)pentan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Aminoazetidin-1-yl)pentan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Aminoazetidin-1-yl)pentan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Aminoazetidin-1-yl)pentan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-Aminoazetidin-1-yl)pentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.